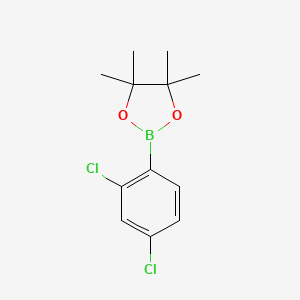

2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound featuring a dioxaborolane core (a five-membered ring with two oxygen atoms and one boron atom) substituted with a 2,4-dichlorophenyl group. This compound belongs to the pinacol boronic ester family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The dichlorophenyl substituent introduces steric and electronic effects that influence reactivity and stability .

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSBTAPKLZZTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590381 | |

| Record name | 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68716-50-7 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68716-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichlorophenylboronic acid with a suitable reagent under controlled conditions. One common method is the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, under an inert atmosphere.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid component. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.

Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Production of corresponding alcohols or ketones.

Reduction: Generation of corresponding alkanes or alkenes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is primarily investigated for its role in drug development, particularly as a building block in the synthesis of biologically active molecules. Its boron atom provides unique properties that enhance the pharmacological profiles of various compounds.

- Targeting Enzymes : Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in disease pathways. For instance, studies have shown its potential as a DYRK1A inhibitor, which is relevant in the treatment of Alzheimer’s disease. The structure-activity relationship (SAR) studies demonstrate that modifications to the dioxaborolane framework can lead to increased potency and selectivity against target enzymes .

- Anticancer Activity : There are ongoing investigations into the anticancer properties of this compound. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Material Science

2.1 Polymer Chemistry

The compound is utilized in polymer chemistry as a cross-linking agent due to its ability to form stable boron-oxygen bonds. This property is exploited in creating boron-based polymers that exhibit enhanced thermal stability and mechanical strength.

- Synthesis of Functional Polymers : The incorporation of 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into polymer matrices has been shown to improve the material's electrical conductivity and thermal properties .

2.2 Nanomaterials

Research has also focused on using this compound in the synthesis of nanomaterials for various applications such as drug delivery systems and sensors.

- Nanoparticle Formation : The compound can facilitate the formation of boron-containing nanoparticles that are used in targeted drug delivery systems. These nanoparticles can be engineered to release therapeutic agents in response to specific stimuli .

Environmental Studies

3.1 Environmental Remediation

The compound's unique chemical properties make it suitable for applications in environmental remediation.

- Heavy Metal Ion Capture : Studies have shown that derivatives of this compound can effectively chelate heavy metal ions from contaminated water sources, thus aiding in environmental cleanup efforts .

Case Studies

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the palladium catalyst and the organic halide substrate.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Spectroscopic and Catalytic Insights

- NMR Data : Distinct ¹H-NMR shifts are observed for analogues. For example, the hydroxymethyl derivative shows a singlet at δ 4.57 ppm for the -CH₂OH group , while the 2,6-dichloro-3,5-dimethoxyphenyl compound exhibits a singlet at δ 3.91 ppm for OMe groups .

- Catalytic Borylation : Substituents like Cl (electron-withdrawing) and OMe (electron-donating) significantly influence regioselectivity in C-H borylation. Steric bulk from dichlorophenyl groups can impede catalytic access to certain positions .

Biological Activity

2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 68716-50-7) is a boron-containing compound notable for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H15BCl2O2

- Molecular Weight : 272.96 g/mol

- Physical State : Typically available as a liquid or solid.

- Purity : Commonly ≥ 96% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has been studied for its potential in modulating enzymatic activities and influencing cellular pathways relevant to inflammation and cancer.

Enzyme Inhibition

Anticancer Properties

Several studies have explored the anticancer potential of boron-containing compounds. The dioxaborolane structure allows for selective targeting of tumor cells while minimizing effects on healthy cells. In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer activity | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Assess anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in activated microglial cells by up to 70%. |

| Study C | Investigate kinase inhibition | Identified as a potent DYRK1A inhibitor with IC50 values indicating effective inhibition at nanomolar concentrations. |

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound exhibits several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Proper handling and safety measures should be implemented during research and application .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct boronation of substituted aryl halides. A common method involves reacting 2,4-dichlorophenylmagnesium bromide with pinacol borane under inert conditions (argon/nitrogen) at controlled temperatures (0–25°C). Post-reaction purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

Q. How is the structural integrity of this dioxaborolane verified?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond angles, torsion angles, and crystal packing. For example, SC-XRD analysis of a related dioxaborolane derivative revealed a planar boron center with a mean σ(C–C) = 0.002 Å and an R factor of 0.031 . Complementary techniques include:

- NMR : B NMR (~30 ppm for dioxaborolanes) and H/C NMR for aryl substituents.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] or [M+Na]).

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Under argon at –20°C to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting reactivity data in cross-coupling reactions involving this boronic ester be resolved?

Discrepancies in reaction yields or side products may arise from:

- Moisture Sensitivity : Trace water hydrolyzes the dioxaborolane to boronic acid, reducing efficacy. Use molecular sieves or anhydrous solvents.

- Catalyst Selection : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and bases (KCO vs. CsF) to optimize coupling efficiency.

- Analytical Validation : Use F NMR (if applicable) or HPLC-MS to quantify boronic acid impurities .

Q. What strategies improve the stability of this compound in aqueous media?

Q. How do steric effects from the 2,4-dichlorophenyl group influence its reactivity?

The 2,4-dichloro substitution creates steric hindrance, reducing transmetalation rates in cross-coupling reactions. Computational modeling (DFT) can predict regioselectivity. Experimentally, kinetic studies under varying temperatures (25–80°C) and catalyst loadings (1–5 mol%) help quantify activation barriers .

Q. What methodologies assess the environmental impact of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.